molecular formula C13H15ClN2O4S2 B6906739 N-[1-(5-chlorothiophen-2-yl)ethyl]-5-(dimethylsulfamoyl)furan-3-carboxamide

N-[1-(5-chlorothiophen-2-yl)ethyl]-5-(dimethylsulfamoyl)furan-3-carboxamide

Cat. No.: B6906739
M. Wt: 362.9 g/mol
InChI Key: QVDSEXLOFBZPKJ-UHFFFAOYSA-N
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Description

N-[1-(5-chlorothiophen-2-yl)ethyl]-5-(dimethylsulfamoyl)furan-3-carboxamide is a synthetic organic compound that features a complex structure with a thiophene ring, a furan ring, and a sulfonamide group

Properties

IUPAC Name

N-[1-(5-chlorothiophen-2-yl)ethyl]-5-(dimethylsulfamoyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4S2/c1-8(10-4-5-11(14)21-10)15-13(17)9-6-12(20-7-9)22(18,19)16(2)3/h4-8H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDSEXLOFBZPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)C2=COC(=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chlorothiophen-2-yl)ethyl]-5-(dimethylsulfamoyl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and furan intermediates. The key steps include:

    Thiophene Intermediate Synthesis: The thiophene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Furan Intermediate Synthesis: The furan ring is synthesized through cyclization reactions involving furfural or other furan derivatives.

    Coupling Reaction: The thiophene and furan intermediates are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Sulfonamide Formation: The dimethylsulfamoyl group is introduced through a sulfonation reaction using dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chlorothiophen-2-yl)ethyl]-5-(dimethylsulfamoyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophenes.

Scientific Research Applications

N-[1-(5-chlorothiophen-2-yl)ethyl]-5-(dimethylsulfamoyl)furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic cells.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-[1-(5-chlorothiophen-2-yl)ethyl]-5-(dimethylsulfamoyl)furan-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-chlorothiophen-2-yl)ethyl]-5-(methylsulfamoyl)furan-3-carboxamide
  • N-[1-(5-bromothiophen-2-yl)ethyl]-5-(dimethylsulfamoyl)furan-3-carboxamide

Uniqueness

N-[1-(5-chlorothiophen-2-yl)ethyl]-5-(dimethylsulfamoyl)furan-3-carboxamide is unique due to the presence of both the chlorinated thiophene and the dimethylsulfamoyl groups, which confer specific chemical and biological properties

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